molecular formula C25H33ClN2O2S B1673209 K201 free base CAS No. 1038410-88-6

K201 free base

货号: B1673209
CAS 编号: 1038410-88-6
分子量: 461.1 g/mol
InChI 键: DKKLXCRMAXNIJF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

K-201,也称为JTV-519,是一种苯并噻嗪衍生物,可作为钙通道阻滞剂。它主要以其稳定肌浆网钙释放通道(RyR)的能力而闻名,RyR对肌肉细胞中的钙释放至关重要。 该化合物因其潜在的治疗应用而备受关注,特别是在治疗心律失常和心力衰竭方面 .

准备方法

合成路线和反应条件: K-201的合成涉及多个步骤,从苯并噻嗪核心结构的制备开始。该过程通常包括以下步骤:

    苯并噻嗪核心的形成: 这涉及到2-氨基苯硫酚与合适的醛或酮环化形成苯并噻嗪环。

    取代反应: 通过亲核取代反应将各种取代基引入苯并噻嗪核心结构。

    最终修饰: 最终产物通过一系列纯化步骤获得,包括重结晶和色谱法。

工业生产方法: K-201的工业生产遵循类似的合成路线,但规模更大。该过程针对产量和纯度进行了优化,通常涉及自动系统进行反应监测和控制。 高压液相色谱 (HPLC) 和其他先进技术的应用确保了最终产品的稳定性和质量 .

反应类型:

    氧化: K-201可以发生氧化反应,特别是在苯并噻嗪环中的硫原子处。

    还原: 还原反应可以在氮原子处发生,导致形成各种还原衍生物。

    取代: 亲核取代反应很常见,尤其是在苯环和氮原子处。

常用试剂和条件:

    氧化剂: 过氧化氢,高锰酸钾。

    还原剂: 硼氢化钠,氢化铝锂。

    溶剂: 二甲基亚砜 (DMSO),乙醇,甲醇。

主要产物:

科学研究应用

K-201具有广泛的科学研究应用:

    化学: 用作研究钙通道阻滞剂及其与肌浆网钙释放通道相互作用的模型化合物。

    生物学: 研究其对肌肉细胞中钙信号通路的影響。

    医学: 治疗心律失常、心力衰竭和其他心血管疾病的潜在治疗药物。

    工业: 用于新药研发,并在药物发现中用作参照化合物 .

作用机制

K-201通过稳定肌浆网钙释放通道发挥作用,肌浆网钙释放通道负责从肌肉细胞的肌浆网中释放钙离子。通过阻止异常的钙泄漏,K-201有助于维持适当的钙稳态,从而改善肌肉收缩力并降低发生心律失常的风险。 该化合物还与其他分子靶标相互作用,包括肌膜电压传感器(二氢吡啶受体),进一步增强其治疗潜力 .

类似化合物:

    丹曲林: 另一种肌浆网钙释放通道稳定剂,用于治疗恶性高热。

    瑞安诺丁: 一种天然生物碱,也靶向肌浆网钙释放通道,但具有不同的结合特性。

    氟卡尼: 一种钠通道阻滞剂,对钙通道具有一定的重叠效应。

K-201的独特性: K-201在肌浆网钙释放通道和肌膜电压传感器上的双重作用是独一无二的。这种双重机制提供了更广的治疗窗口,使其成为治疗各种肌肉相关疾病的多功能化合物。 它在特定条件下选择性稳定肌浆网钙释放通道的能力进一步将其与其他类似化合物区分开来 .

相似化合物的比较

    Dantrolene: Another ryanodine receptor stabilizer used to treat malignant hyperthermia.

    Ryanodine: A natural alkaloid that also targets ryanodine receptors but with different binding properties.

    Flecainide: A sodium channel blocker with some overlapping effects on calcium channels.

Uniqueness of K-201: K-201 is unique in its dual action on both ryanodine receptors and the sarcolemmal voltage sensor. This dual mechanism provides a broader therapeutic window and makes it a versatile compound for treating various muscle-related disorders. Its ability to selectively stabilize ryanodine receptors under specific conditions further distinguishes it from other similar compounds .

生物活性

K201 free base, also known as JTV-519, is a compound classified as a 4-benzylpiperidine derivative. It has garnered attention in the fields of cardiology and pharmacology due to its unique biological activities, particularly its cardioprotective and antiarrhythmic effects. This compound functions primarily as a calcium-dependent blocker of the sarcoplasmic reticulum calcium-stimulated ATPase (SERCA) and acts as a partial agonist of ryanodine receptors in striated muscle tissues .

Target Interactions

K201 interacts with several key biomolecules:

  • Sarcoplasmic Reticulum Calcium-ATPase (SERCA) : K201 inhibits SERCA, reducing the reuptake of calcium ions into the sarcoplasmic reticulum, which leads to increased cytosolic calcium levels. This mechanism is crucial for cardiac contractility and rhythm stability.
  • Ryanodine Receptors : As a partial agonist, K201 modulates the activity of these receptors, which are vital for calcium release from the sarcoplasmic reticulum during muscle contraction.

Biochemical Pathways

The compound's action is characterized by:

  • Calcium Homeostasis : By blocking SERCA, K201 alters intracellular calcium dynamics, enhancing cardiac contractility under certain pathological conditions such as polymicrobial sepsis.
  • Diastolic Function : K201 has been shown to mitigate spontaneous diastolic contractions that occur due to elevated intracellular calcium levels, particularly during β-adrenergic stimulation.

Cardioprotective Effects

K201 has demonstrated significant cardioprotective effects in various experimental models:

  • Atrial Fibrillation and Ventricular Fibrillation : Studies indicate that K201 can effectively reduce the incidence of arrhythmias in animal models.
  • Heart Failure : In models of heart failure, K201 administration resulted in improved cardiac function metrics such as fractional shortening and ejection fraction.

Research Findings

Recent studies have elucidated the following findings regarding K201's biological activity:

  • In Vivo Studies : Animal studies have shown that K201 administration leads to reduced myocardial ischemia-reperfusion injury, highlighting its potential therapeutic role in ischemic heart disease.
  • Cellular Studies : In cultured cardiac myocytes, K201 has been observed to enhance contractile function while reducing calcium overload-induced damage .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
CardioprotectionReduces myocardial ischemia-reperfusion injury
Antiarrhythmic PropertiesDecreases incidence of atrial and ventricular fibrillation
Calcium Dynamics ModulationInhibits SERCA leading to increased cytosolic Ca²⁺
Improved Cardiac FunctionEnhances fractional shortening and ejection fraction

Case Study 1: Atrial Fibrillation

A study conducted on canine models demonstrated that administration of K201 significantly reduced episodes of atrial fibrillation induced by rapid pacing. The results indicated a direct correlation between K201 treatment and stabilization of cardiac rhythm.

Case Study 2: Heart Failure Model

In a rat model of heart failure induced by myocardial infarction, K201 was administered post-infarction. The results showed a marked improvement in left ventricular function and a reduction in heart failure symptoms compared to control groups.

属性

CAS 编号

1038410-88-6

分子式

C25H33ClN2O2S

分子量

461.1 g/mol

IUPAC 名称

3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;hydrochloride

InChI

InChI=1S/C25H32N2O2S.ClH/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;/h2-8,18,21H,9-17,19H2,1H3;1H

InChI 键

DKKLXCRMAXNIJF-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4

规范 SMILES

COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.Cl

外观

Solid powder

Key on ui other cas no.

1038410-88-6

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

4-(3-(1-(4-benzyl) piperidinyl) propionyl)-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine
JTV 519
JTV-519
JTV519
K-201
K201 compound

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
K201 free base
Reactant of Route 2
Reactant of Route 2
K201 free base
Reactant of Route 3
Reactant of Route 3
K201 free base
Reactant of Route 4
Reactant of Route 4
K201 free base
Reactant of Route 5
Reactant of Route 5
K201 free base
Reactant of Route 6
K201 free base

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。